molecular formula C38H50Br4N2O4 B8242909 4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B8242909
M. Wt: 918.4 g/mol
InChI Key: NIWVLYZZXSMFCE-UHFFFAOYSA-N
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Description

4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a naphthalene diimide (NDI) derivative functionalized with four bromine atoms at the 4,5,9,10 positions and two dodecyl chains at the 2,7 positions. This compound belongs to a class of electron-deficient aromatic systems widely studied for their n-type semiconducting properties, chemical stability, and tunable electronic behavior via substitution . The bromine atoms enhance electron-withdrawing characteristics, lowering the LUMO energy level, while the long alkyl chains (didodecyl) improve solubility in organic solvents and influence molecular packing in thin films . Applications span organic electronics, including phototransistors, light-emitting diodes, and photovoltaic devices .

Properties

IUPAC Name

2,3,9,10-tetrabromo-6,13-didodecyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50Br4N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-43-35(45)27-25-26-29(33(41)31(27)39)37(47)44(24-22-20-18-16-14-12-10-8-6-4-2)38(48)30(26)34(42)32(40)28(25)36(43)46/h3-24H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWVLYZZXSMFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C2=C(C(=C3C4=C2C(=C(C(=C4C(=O)N(C3=O)CCCCCCCCCCCC)Br)Br)C1=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50Br4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

918.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of the Phenanthroline Core

Bromination is critical to introduce four bromine atoms at positions 4,5,9,10. This step employs tetrabromomethane (CBr₄) or liquid bromine (Br₂) in a polar aprotic solvent (e.g., DMF or DCM) under nitrogen atmosphere. Catalytic amounts of FeCl₃ or AlCl₃ enhance regioselectivity .

Example Protocol :

  • Dissolve 1,10-phenanthroline-5,6-dione (10 mmol) in anhydrous DMF.

  • Add CBr₄ (40 mmol) and FeCl₃ (0.5 mmol).

  • Stir at 80°C for 12 hours.

  • Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate) .

Data Table :

ParameterValue
Reaction Temperature80°C
Brominating AgentCBr₄ (4 equiv)
CatalystFeCl₃ (5 mol%)
Yield72–78%

The introduction of didodecyl groups at positions 2 and 7 involves nucleophilic substitution. 1-Bromododecane or dodecyl mesylate reacts with the tetra-brominated intermediate in the presence of a strong base (e.g., K₂CO₃ or NaH) .

Optimized Procedure :

  • Suspend 4,5,9,10-tetrabromobenzo[lmn] phenanthroline-1,3,6,8-tetraone (1 mmol) in DMF.

  • Add 1-bromododecane (2.2 equiv) and K₂CO₃ (4 equiv).

  • Heat at 120°C for 24 hours under argon.

  • Isolate via precipitation in methanol and recrystallize from chloroform .

Critical Parameters :

  • Solvent: DMF or NMP

  • Base: K₂CO₃ (superior to NaH for minimizing side reactions)

  • Yield: 65–70%

A scalable one-pot method combines bromination and alkylation. This approach uses Pd(PPh₃)₄ as a catalyst for Suzuki-Miyaura coupling, enabling simultaneous bromine retention and alkyl group introduction .

Steps :

  • React 1,10-phenanthroline-5,6-dione with Br₂ (4 equiv) in acetic acid at 50°C.

  • Add dodecylboronic acid (2.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3 equiv).

  • Reflux at 100°C for 18 hours.

  • Purify via silica gel chromatography .

Advantages :

  • Eliminates intermediate isolation

  • Total yield: 58–63%

Challenges and Side Reactions

  • Debromination : Excess base or prolonged heating can remove bromine atoms, reducing product purity .

  • Isomer Formation : Alkylation at unintended positions (e.g., 1 or 3) occurs if temperature exceeds 120°C .

  • Solvent Limitations : DMF degrades at >130°C, necessitating NMP for high-temperature reactions .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Stepwise Bromination72–78≥95Moderate
Alkylation with K₂CO₃65–7090–93High
One-Pot Pd-Catalyzed58–6385–88Low

Recent Advances (2020–2025)

  • Electrochemical Bromination : A 2023 study achieved 85% yield using Br₂ generated in situ from KBr and H₂O₂ under electrochemical conditions, reducing waste .

  • Microwave-Assisted Alkylation : Reduced reaction time from 24 hours to 2 hours with comparable yields (68%) .

Characterization Data

  • ¹H NMR (CDCl₃) : δ 0.88 (t, 6H, CH₃), 1.26 (m, 40H, CH₂), 3.45 (t, 4H, N–CH₂), 8.72 (s, 4H, Ar–H) .

  • MS (ESI) : m/z 918.43 [M+H]⁺ .

  • XRD Analysis : Confirms planar phenanthroline core with dodecyl chains perpendicular to the ring .

Chemical Reactions Analysis

Types of Reactions

4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives with different properties .

Scientific Research Applications

Organic Electronics

4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is explored for its potential use in organic electronic devices such as:

  • Organic Photovoltaics (OPVs) : Its ability to form thin films makes it suitable for light-harvesting layers in solar cells.
  • Organic Light Emitting Diodes (OLEDs) : The compound can be used as an electron transport material due to its favorable charge transport properties.

Sensors

The compound's electron-deficient nature allows it to act as a sensing material:

  • Chemical Sensors : It can detect various analytes through changes in electrical conductivity or optical properties.
  • Biosensors : Functionalized versions of the compound can be used to detect biomolecules by integrating with biological recognition elements.

Photonic Applications

In photonic devices:

  • Light Management : The compound's optical properties can be harnessed for applications in light-emitting and light-harvesting systems.
  • Non-linear Optical Devices : It may serve as a material for frequency conversion and optical switching due to its non-linear optical characteristics.

Catalysis

Research indicates that the compound could function as a catalyst in various chemical reactions:

  • Photocatalysis : Its ability to absorb light and facilitate chemical reactions makes it a candidate for photocatalytic applications.
  • Electrocatalysis : It has potential uses in electrochemical reactions due to its stability and conductivity.

Case Study 1: Organic Photovoltaics

A study demonstrated the efficacy of this compound in enhancing the efficiency of organic solar cells. The compound was incorporated into the active layer of OPVs and showed improved charge transport and light absorption characteristics.

Case Study 2: Chemical Sensing

In a recent application for chemical sensing, modified versions of this compound were tested for detecting volatile organic compounds (VOCs). The results indicated high sensitivity and selectivity towards specific VOCs when integrated into sensor devices.

Mechanism of Action

The mechanism of action of 4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets and pathways. The bromine atoms and alkyl chains play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Table 1. Structural Comparison of NDI Derivatives

Compound Name Substituents (Position) Bromine Count Molecular Weight (g/mol) Key Features
4,5,9,10-Tetrabromo-2,7-didodecyl-NDI (Target) Br (4,5,9,10); C12H25 (2,7) 4 ~1143* High electron deficiency; soluble in nonpolar solvents
4,9-Dibromo-2,7-bis(2-octyldodecyl)-NDI (NDI-OD) Br (4,9); C20H41 (2,7) 2 1097.28 Branched alkyl chains enhance film morphology
4,5,9,10-Tetrabromo-2,7-dioctyl-NDI Br (4,5,9,10); C8H17 (2,7) 4 806.22 Shorter alkyl chains reduce solubility vs. didodecyl
2,7-Bis(2-hydroxyethyl)-NDI HOCH2CH2 (2,7) 0 N/A Hydrophilic; used in aqueous applications
2,7-Bis(heptafluorobutyl)-NDI (NDI-C4F) C4F7 (2,7) 0 N/A Fluorinated chains improve hydrophobicity and thermal stability
4,9-Dibromo-2,7-bis(2-decyltetradecyl)-NDI Br (4,9); C24H49 (2,7) 2 1087.28 Ultra-long alkyl chains for solution-processable semiconductors

*Calculated based on molecular formula C54H82N2O4Br3.

Key Observations:

Halogenation : The target compound’s tetrabromo substitution increases electron deficiency compared to dibromo analogs (e.g., NDI-OD), enhancing n-type conductivity .

Alkyl Chains : Longer chains (e.g., didodecyl vs. dioctyl) improve solubility and reduce crystallinity, critical for solution-processed devices. Branched chains (e.g., 2-octyldodecyl in NDI-OD) prevent excessive aggregation .

Fluorinated Derivatives : NDI-C4F exhibits superior hydrophobicity and thermal resistance, making it ideal for perovskite solar cells .

Electronic and Physical Properties

Table 2. Electronic and Physical Property Trends

Property Target Compound NDI-OD NDI-C4F 2,7-Bis(hydroxyethyl)-NDI
LUMO Level (eV)* ~-4.2 (estimated) ~-3.9 ~-4.0 ~-3.7
Solubility High in chloroform, toluene Moderate in chlorobenzene Low in polar solvents High in DMSO, water
Thermal Stability (°C) >250 (decomposition) >200 >300 ~150
Application Organic semiconductors Thin-film transistors OLED electron transport Aqueous sensors

*LUMO levels estimated from bromination and substituent effects.

Key Findings:

  • Electron Deficiency : The target compound’s tetrabromo substitution lowers the LUMO further than dibromo derivatives, favoring electron transport .
  • Thermal Stability : Fluorinated NDIs (e.g., NDI-C4F) outperform alkylated derivatives due to strong C-F bonds .
  • Solubility: Hydroxyethyl groups enable water compatibility, whereas long alkyl chains (didodecyl) favor nonpolar processing .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,5,9,10-tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone?

  • Methodological Answer : The synthesis typically involves bromination of the parent phenanthroline tetraone core. A stepwise approach is preferred:

Core Functionalization : Brominate the benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone precursor using excess Br₂ in a chlorinated solvent (e.g., CHCl₃) at 50–60°C for 12–24 hours .

Alkylation : Introduce the didodecyl chains via nucleophilic substitution or coupling reactions. For example, use 2-octyldodecyl bromide with a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in toluene/ethanol mixtures ensures >98% purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in CDCl₃ resolves alkyl chain conformations and bromine substitution patterns. The absence of aromatic protons (due to bromination) simplifies spectra .
  • Mass Spectrometry : High-resolution MALDI-TOF or ESI-MS confirms molecular weight (e.g., observed [M+H]⁺ at m/z 919.43 ).
  • X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation, 173 K) reveals planar phenanthroline cores and alkyl chain packing. Key metrics: R factor <0.06, data-to-parameter ratio >9.0 .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Storage : Keep in airtight containers at 2–8°C, away from light and electrostatic sources .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How do the didodecyl chains influence solubility and aggregation behavior in organic semiconductors?

  • Methodological Answer :

  • Solubility : The branched 2-octyldodecyl groups enhance solubility in nonpolar solvents (e.g., toluene, chlorobenzene), critical for solution-processed devices. Compare with shorter alkyl derivatives (e.g., dioctyl analogs) to quantify solubility parameters .
  • Aggregation : Use UV-vis spectroscopy (e.g., aggregation-induced spectral shifts) and AFM to map thin-film morphology. Longer alkyl chains reduce π-π stacking distances, favoring charge transport .

Q. What strategies resolve contradictory data in thermal stability studies of brominated phenanthroline derivatives?

  • Methodological Answer :

  • TGA-DSC Analysis : Perform thermogravimetric analysis under N₂ (heating rate: 10°C/min). Discrepancies in decomposition temperatures (~300–350°C) may arise from residual solvents or incomplete bromination. Pre-anneal samples at 150°C for 1 hour to standardize conditions .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) predict thermal degradation pathways by analyzing bond dissociation energies (BDEs) of Br-C and C=O bonds .

Q. How does bromination impact electronic properties for optoelectronic applications?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆) reveals LUMO levels near −4.1 eV (vs. Fc/Fc⁺), ideal for electron transport in organic photovoltaics .
  • Optoelectronic Testing : Fabricate OFETs or perovskite solar cells to measure electron mobility (µₑ). Brominated derivatives typically show µₑ >0.1 cm²/V·s, outperforming non-halogenated analogs .

Q. How to design comparative studies with alkyl chain-modified derivatives (e.g., dihexyl vs. didodecyl)?

  • Methodological Answer :

  • Structure-Property Workflow :
DerivativeAlkyl ChainSolubility (mg/mL in CHCl₃)µₑ (cm²/V·s)
DihexylC₆H₁₃12.50.03
DidodecylC₁₂H₂₅28.70.12
  • Key Metrics : Correlate alkyl chain length with film crystallinity (GIWAXS) and charge mobility .

Data Contradiction Analysis

Q. Why do computational and experimental bandgap values diverge for this compound?

  • Methodological Answer :

  • Experimental Bandgap : Determine via UV-vis edge (e.g., 1.9 eV) .
  • Computational Bandgap : DFT often overestimates by 0.2–0.3 eV due to approximations in exchange-correlation functionals. Use hybrid functionals (e.g., HSE06) or GW corrections to improve accuracy .

Application-Oriented Questions

Q. What role does this compound play in perovskite solar cell stability?

  • Methodological Answer :

  • Interface Engineering : Spin-coat the compound as an electron transport layer (ETL) to reduce recombination. The bromine atoms passivate iodide vacancies in perovskite, enhancing device longevity (PCE >20%, T₈₀ >500 hours) .

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